2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one is a fluorinated organic compound known for its unique chemical structure and properties. The presence of trifluoromethyl groups and an imidazo[1,5-a]pyridine moiety makes it a compound of interest in various fields, including pharmaceuticals and agrochemicals. Its high stability and reactivity due to the trifluoromethyl groups contribute to its diverse applications.
Mechanism of Action
Target of Action
The primary targets of 2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one are currently unknown
Mode of Action
Compounds with a trifluoromethyl group have been reported to exhibit improved drug potency toward certain enzymes by lowering the pk_a of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Biochemical Pathways
Derivatives of imidazole, a similar compound, have shown a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods: Industrial production may involve continuous flow processes to enhance yield and purity
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, thiols, under mild to moderate temperatures.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,5-a]pyridines.
Scientific Research Applications
2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one has several applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its stability and reactivity.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its ability to enhance the biological activity of active ingredients.
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Another fluorinated compound with a similar trifluoromethyl group but different core structure.
1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone: Contains both trifluoromethyl and chloro groups, offering different reactivity and applications.
Uniqueness: 2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one is unique due to its combination of trifluoromethyl groups and the imidazo[1,5-a]pyridine core, which provides a distinct set of chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)7(19)6-5-3-1-2-4-18(5)8(17-6)10(14,15)16/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBFRGMTFXQOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(F)(F)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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